6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
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Overview
Description
6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes two methoxy groups at positions 6 and 7, and three methyl groups at positions 2 and 4. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-6,7-dimethoxy-1,2-dihydroquinoline typically involves the condensation of aniline derivatives with ketones under acidic or basic conditions. One common method involves the reaction of 6,7-dimethoxyaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dihydroquinoline ring.
Industrial Production Methods: In industrial settings, the production of 2,2,4-trimethyl-6,7-dimethoxy-1,2-dihydroquinoline may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 have been employed to improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antimalarial and anti-inflammatory agents.
Industrial Applications: The compound serves as an antioxidant in rubber technologies and is employed in preserving animal nutriments and vegetable oils.
Biological Research: It is studied for its potential antibacterial and antidiabetic properties.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-6,7-dimethoxy-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound may also interact with enzymes and receptors involved in inflammatory and metabolic pathways, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the methoxy groups at positions 6 and 7.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains an ethoxy group instead of methoxy groups.
Poly(1,2-dihydro-2,2,4-trimethylquinoline): A polymerized form used as an antioxidant.
Uniqueness: 6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of methoxy groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its distinct pharmacological properties and make it a valuable compound in various applications.
Properties
IUPAC Name |
6,7-dimethoxy-2,2,4-trimethyl-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-11-7-13(17-5)12(16-4)6-10(9)11/h6-8,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOKPNUPMONFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC(=C(C=C12)OC)OC)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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